Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate is a structurally complex compound featuring a benzo[b]thiophene moiety, a dimethylaminoethyl carbamoyl linkage, and a methyl benzoate ester. These functional groups confer unique electronic, steric, and solubility properties, making it a candidate for diverse applications, including pharmaceuticals, materials science, or biochemical probes.
Properties
IUPAC Name |
methyl 4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-23(2)18(17-13-27-19-7-5-4-6-16(17)19)12-22-20(24)14-8-10-15(11-9-14)21(25)26-3/h4-11,13,18H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJABULDMUXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be synthesized via cyclization reactions involving sulfur-containing precursors. The dimethylaminoethyl group is then introduced through alkylation reactions, often using dimethylamine and an appropriate alkylating agent. The final step involves the formation of the carbamoyl benzoate ester through a condensation reaction between the benzoic acid derivative and the amine-functionalized benzo[b]thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity. Purification processes such as crystallization, distillation, and chromatography are also crucial in ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate exhibit promising anticancer properties. For example, the benzo[b]thiophene scaffold has been linked to the inhibition of tumor growth and metastasis in various cancer models. Studies have shown that derivatives of this compound can inhibit specific pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. Similar compounds have been reported to inhibit bacterial topoisomerases, which are crucial for bacterial DNA replication and transcription. For instance, a study highlighted a series of benzothiazole-based dual inhibitors that showed potent antibacterial activity against Gram-negative bacteria . This suggests that this compound may also possess similar properties worth exploring.
Neurological Applications
Given the presence of a dimethylamino group, which is often associated with neuroactive compounds, there is potential for this compound to be evaluated for neurological applications. Compounds containing similar structural features have been investigated for their effects on neurotransmitter systems and their potential use in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound can be accomplished through various synthetic routes that involve the coupling of benzo[b]thiophene derivatives with carbamate functionalities. The methodology typically includes:
- Formation of the benzo[b]thiophene core through cyclization reactions.
- Coupling reactions with dimethylamino ethyl groups and subsequent esterification to form the final product.
These synthetic approaches are critical as they allow for the modification of the compound's structure to enhance its biological activity and pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
In a study evaluating analogs of this compound, researchers found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Antibacterial Screening
A screening campaign involving a library of compounds related to this compound revealed promising antibacterial activity against multidrug-resistant strains of E. coli. The study emphasized the need for further optimization to enhance selectivity and potency .
Mechanism of Action
The mechanism of action of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzo[b]thiophene moiety can intercalate with DNA, while the dimethylamino group can form hydrogen bonds with biological macromolecules. The carbamoyl benzoate ester can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on functional groups, synthesis, applications, and key properties:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Stability
- Benzo[b]thiophene vs. Xanthene/Triazine : The benzo[b]thiophene group in the target compound likely offers distinct electronic properties compared to xanthene (CA-TMR-biotin-1) or triazine (metsulfuron) groups. For example, xanthene derivatives are optimized for fluorescence , while triazine-based compounds target enzymatic pathways in plants .
- Dimethylaminoethyl Carbamoyl Linkage: This group may enhance solubility and interaction with biological targets, analogous to dimethylaminoethyl methacrylate (DMAEM) in resins, where amino positioning influences reactivity .
- Ester Choice: Methyl esters (target compound, metsulfuron) generally improve hydrolytic stability compared to ethyl esters, though ethyl 4-(dimethylamino)benzoate shows superior reactivity in resin polymerization .
Biological Activity
Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate, identified by its CAS number 2034300-04-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-cholinesterase effects, and other pharmacological activities based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 382.5 g/mol
- Structure : The compound features a benzo[b]thiophene moiety linked to a dimethylaminoethyl carbamate structure, which is critical for its biological interactions.
1. Anticancer Activity
Recent studies have shown that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of benzo[b]thiophene have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Benzamide derivatives of PABA | A549 | 5.85 | |
| Benzothiophene derivatives | HeLa | 3.18 |
The anticancer activity is often assessed through the IC values, which indicate the concentration required to inhibit cell growth by 50%. The preliminary data suggest that this compound may possess similar or enhanced activities compared to established anticancer agents like doxorubicin.
2. Anti-Cholinesterase Activity
Compounds derived from benzo[b]thiophene have also been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The following table summarizes findings related to anti-cholinesterase activity:
| Compound | Enzyme Type | IC (µM) | Reference |
|---|---|---|---|
| This compound | AChE | TBD | |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | 13.62 ± 0.21 |
The inhibition of acetylcholinesterase (AChE) is particularly relevant for developing treatments for cognitive disorders. The potential of this compound in this area remains to be fully elucidated through detailed kinetic studies.
3. Other Pharmacological Activities
Beyond anticancer and anti-cholinesterase activities, compounds with similar structures have shown promise in various other areas:
- Antibacterial Activity : Compounds derived from the benzo[b]thiophene scaffold have exhibited significant antibacterial properties against strains like Staphylococcus aureus.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- In vitro Studies : Research indicated that derivatives showed significant inhibition of cancer cell proliferation across multiple lines, including MCF-7 and A549.
- Molecular Docking Studies : Computational analyses suggested favorable binding interactions with target proteins involved in cancer progression and cholinergic signaling pathways.
Q & A
Basic: What safety precautions are recommended for handling Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate in laboratory settings?
Methodological Answer:
Based on structurally related benzoate esters, the compound is likely classified under acute toxicity categories (oral, dermal, inhalation; Category 4) per EU-GHS/CLP standards. Researchers should:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood.
- Avoid inhalation of dust/aerosols and skin contact.
- Implement emergency protocols, including immediate decontamination and access to emergency contact numbers (e.g., +44(0)1840 212137 for Key Organics Limited) .
Basic: What synthetic routes are reported for benzo[b]thiophene-containing carbamoyl benzoate derivatives?
Methodological Answer:
A general approach involves:
Carbamoyl bond formation : Reacting benzo[b]thiophene-3-yl ethylamine derivatives with activated benzoate esters (e.g., using 1,4-dioxane as solvent and benzoylisothiocyanate for thiourea intermediates) .
Esterification : Protecting carboxylic acid groups as methyl esters via standard methods (e.g., methanol/HCl or DCC/DMAP coupling) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Advanced: How do structural features of the dimethylaminoethyl and benzo[b]thiophene groups influence the compound’s reactivity in polymerization or photochemical studies?
Methodological Answer:
- Dimethylaminoethyl group : Acts as an electron donor, enhancing charge-transfer interactions. Comparative studies on ethyl 4-(dimethylamino)benzoate show higher degrees of conversion in resin systems than methacrylate analogs, suggesting improved radical stabilization .
- Benzo[b]thiophene : The aromatic system may participate in π-π stacking or act as a chromophore. In photopolymerization, similar thiophene derivatives exhibit redshifted absorption, requiring UV-Vis spectroscopy (λ = 250–400 nm) to monitor reactivity .
- Experimental design : Use FTIR to track carbonyl peak shifts (1700–1750 cm⁻¹) and DSC to measure exothermic peaks during curing .
Advanced: What analytical techniques are critical for characterizing the stereochemistry and crystallinity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry of the carbamoyl and benzo[b]thiophene groups. For example, analogous quinazolinyl benzoates showed torsion angles of 5.6–8.2° between aromatic planes .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent effects (e.g., dimethylamino protons at δ 2.2–2.5 ppm; benzoate carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H⁺] = 427.8662; observed = 427.8658) .
Advanced: How can researchers address discrepancies in reactivity data between this compound and its structural analogs (e.g., sulfonylurea pesticides)?
Methodological Answer:
- Comparative SAR analysis : Use triflusulfuron-methyl (a triazine-based sulfonylurea) as a structural analog. Key differences include:
- Electrophilic sites : The target compound’s carbamoyl group is less reactive than sulfonylurea’s sulfonyl bridge, requiring milder reaction conditions (e.g., pH 7–8 vs. 9–10) .
- Degradation studies : Employ HPLC-MS to identify hydrolysis products (e.g., benzoic acid vs. triazine fragments under acidic conditions) .
- Statistical validation : Use ANOVA to compare conversion rates or physical properties (e.g., tensile strength) across analogs .
Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Methodological Answer:
- pH adjustment : Stabilize the ester group by maintaining pH 6–7 (prevents hydrolysis). Use phosphate or HEPES buffers.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via UPLC-PDA to detect hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
